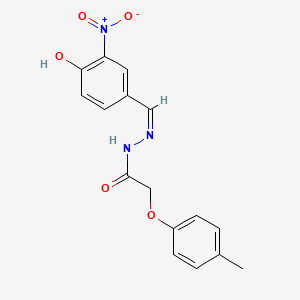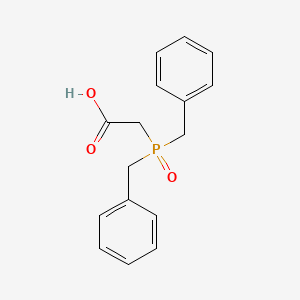![molecular formula C16H14F2N2O2 B6028244 N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6028244.png)
N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide, also known as DFB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFB is a member of the benzamide family of compounds, which have been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism is the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB and reduce the expression of its downstream targets, including inflammatory cytokines and anti-apoptotic proteins.
This compound has also been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its anti-cancer properties. Additionally, this compound has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects. This compound has also been shown to inhibit the activity of enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields and purity. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use. This compound has poor solubility in water, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, and its toxicity profile is not well established.
Direcciones Futuras
There are several future directions for the study of N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide. One area of interest is the development of more potent and selective analogs of this compound for use as anti-cancer and anti-inflammatory agents. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and viral infections should be explored. Furthermore, the in vivo toxicity profile of this compound should be established to determine its potential for clinical use. Overall, this compound is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide involves the condensation of 3,4-difluoroaniline with 2-oxo-N-methylacetamide in the presence of a base. The resulting product is then treated with benzoyl chloride to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it an attractive candidate for further study.
Aplicaciones Científicas De Investigación
N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide has been the subject of extensive research due to its potential therapeutic applications. One area of interest is its anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Another area of interest is this compound's anti-inflammatory properties. Inflammation is a key factor in many diseases, including arthritis, asthma, and inflammatory bowel disease. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of these diseases.
This compound has also been studied for its potential anti-viral properties. It has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and hepatitis C viruses. Additionally, this compound has been shown to enhance the immune response to viral infections, making it a potential candidate for antiviral therapy.
Propiedades
IUPAC Name |
N-[1-(3,4-difluoroanilino)-1-oxopropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c1-10(19-16(22)11-5-3-2-4-6-11)15(21)20-12-7-8-13(17)14(18)9-12/h2-10H,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJMPEZJBFBQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[2-(cyclohexylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate](/img/structure/B6028168.png)
![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6028172.png)
![N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B6028180.png)

![ethyl 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate](/img/structure/B6028197.png)
![N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine](/img/structure/B6028201.png)
![1-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B6028219.png)
![N-(4-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6028221.png)

![2-{[5-ethyl-1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6028240.png)
![N-{1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6028247.png)
![8-methoxy-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6028251.png)

![1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride](/img/structure/B6028263.png)